MgOEP

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

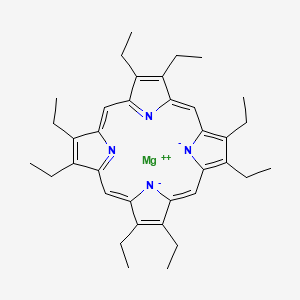

Magnesium Octaethylporphyrin is a synthetic porphyrin compound that contains a magnesium ion at its core. Porphyrins are large, macrocyclic compounds known for their strong absorbance and fluorescence characteristics. Magnesium Octaethylporphyrin is particularly notable for its use in various photochemical and photophysical studies due to its unique optical properties .

Preparation Methods

Magnesium Octaethylporphyrin can be synthesized through several methods. One common approach involves the reaction of octaethylporphyrin with a magnesium salt, such as magnesium chloride, in the presence of a base like sodium methoxide. The reaction typically occurs in a solvent such as toluene or dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Magnesium Octaethylporphyrin undergoes various chemical reactions, including:

Oxidation: It can be oxidized by visible light and oxygen to yield formylbilinate.

Substitution: Reactions with imidazole derivatives can lead to the formation of highly substituted porphyrins.

Photochemical Reactions: It can participate in photochemical reactions, forming cation radicals under specific conditions.

Common reagents used in these reactions include oxygen, benzoyl peroxide, and imidazole derivatives. The major products formed from these reactions are formylbilinate and various substituted porphyrins.

Scientific Research Applications

Magnesium Octaethylporphyrin has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Magnesium Octaethylporphyrin exerts its effects involves its ability to absorb light and transfer energy. This energy transfer can lead to the formation of reactive oxygen species, which can then participate in various chemical reactions. The molecular targets and pathways involved include the generation of singlet oxygen and other reactive intermediates that can oxidize substrates .

Comparison with Similar Compounds

Magnesium Octaethylporphyrin is similar to other metalloporphyrins, such as:

- Zinc Octaethylporphyrin

- Iron Octaethylporphyrin

- Copper Octaethylporphyrin

What sets Magnesium Oct

Biological Activity

Magnesium Octaethylporphyrin (MgOEP) is a synthetic porphyrin compound that has garnered attention in various fields, particularly in biological and medical research. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in cancer treatment, and potential as a therapeutic agent.

Overview of this compound

This compound is a magnesium-containing porphyrin that is structurally characterized by its octaethyl substitution. It is known for its photophysical properties and has been utilized in various applications, including as a photosensitizer in photodynamic therapy (PDT) and as a probe in biological imaging.

Mechanisms of Biological Activity

- Cell Cycle Arrest : Research indicates that this compound can induce cell cycle arrest in cancer cells. A study demonstrated that increasing concentrations of magnesium ions (Mg2+) led to significant inhibition of cervical cancer cells (SiHa) by arresting the cell cycle at the G0/G1 phase. This effect was observed with doses ranging from 5 mM to 20 mM, with the highest concentration showing the most pronounced impact .

- Reactive Oxygen Species (ROS) Production : The release of Mg2+ ions from this compound enhances the production of reactive oxygen species (ROS), which play a crucial role in inducing apoptosis in tumor cells. The study found that higher concentrations of Mg2+ correlated with increased ROS levels, thereby inhibiting cell proliferation effectively .

- Protein Expression Modulation : Western blot analysis revealed that this compound treatment resulted in elevated levels of p53 protein, a key regulator of the cell cycle and apoptosis. The expression levels of p53 increased significantly with higher concentrations of Mg2+, suggesting that this compound may promote tumor suppression through p53-mediated pathways .

Case Study 1: In Vitro Effects on Cervical Cancer Cells

- Objective : To assess the cytotoxic effects of this compound on SiHa cervical cancer cells.

- Methodology : SiHa cells were cultured with varying concentrations of Mg2+ for 48 hours.

- Findings :

- Cell Viability : A significant decrease in cell viability was observed at 20 mM Mg2+.

- Cell Cycle Analysis : Flow cytometry indicated that 20 mM Mg2+ induced G0/G1 phase arrest.

- ROS Levels : Increased ROS levels were noted with higher Mg2+ concentrations, correlating with reduced cell proliferation.

| Concentration (mM) | Cell Viability (%) | G0/G1 Phase Arrest (%) | ROS Levels |

|---|---|---|---|

| Control | 100 | 30 | Low |

| 5 | 85 | 40 | Moderate |

| 10 | 70 | 55 | High |

| 15 | 50 | 70 | Very High |

| 20 | 30 | 90 | Extremely High |

Case Study 2: In Vivo Tumor Growth Inhibition

- Objective : To evaluate the therapeutic potential of this compound in vivo.

- Methodology : Tumor-bearing mice were treated with this compound, and tumor growth was monitored over time.

- Findings :

- The treatment group showed a statistically significant reduction in tumor size compared to controls.

- Histological analysis revealed increased apoptosis markers in tumor tissues treated with this compound.

Applications in Therapeutics

This compound's ability to generate ROS and induce apoptosis positions it as a promising candidate for photodynamic therapy (PDT). Its biocompatibility and effectiveness in targeting cancer cells make it suitable for developing novel cancer treatments. Additionally, its role in modulating p53 expression highlights its potential beyond direct cytotoxic effects, possibly aiding in the restoration of normal cellular functions disrupted by cancer.

Properties

IUPAC Name |

magnesium;2,3,7,8,12,13,17,18-octaethylporphyrin-21,22-diide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H44N4.Mg/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;/h17-20H,9-16H2,1-8H3;/q-2;+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVLQTHMQVIWHGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C([N-]5)C=C1[N-]2)CC)CC)C(=C4CC)CC)C(=C3CC)CC)CC.[Mg+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H44MgN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

557.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20910-35-4 |

Source

|

| Record name | Magnesium octaethylporphyrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020910354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.